

Synthesis and characterization of 3-Acetamido-2-methylphenyl Acetate

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Compound of Interest

Compound Name: 3-Acetamido-2-methylphenyl
Acetate

Cat. No.: B1292072

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An In-depth Technical Guide to the Synthesis and Characterization of **3-Acetamido-2-methylphenyl Acetate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Acetamido-2-methylphenyl Acetate** (CAS No: 76064-16-9)[1]. The document details a plausible synthetic route involving the diacetylation of 3-amino-2-methylphenol. It outlines step-by-step experimental protocols for the synthesis, purification, and subsequent characterization of the target compound. Characterization techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. All quantitative and spectroscopic data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers in organic synthesis and drug development.

Synthesis of 3-Acetamido-2-methylphenyl Acetate

The synthesis of **3-Acetamido-2-methylphenyl Acetate** is most effectively achieved through the diacetylation of the precursor, 3-amino-2-methylphenol. This reaction involves the acetylation of both the amino (-NH₂) and the hydroxyl (-OH) functional groups. Acetic anhydride is a common and effective acetylating agent for this transformation, and the reaction can be

catalyzed by a base such as pyridine or performed under solvent-free conditions.[2][3][4] The overall reaction is depicted below:

Reaction Scheme:



The mechanism for the N-acetylation of an amine involves the nucleophilic attack of the nitrogen's lone pair on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion to form the amide.[5] Similarly, the O-acetylation of the phenol involves the nucleophilic attack of the hydroxyl oxygen on the acetylating agent.[3]

Experimental Protocols

Materials and Reagents

The primary materials required for the synthesis are listed in the table below. Standard laboratory glassware and equipment, such as a round-bottom flask, reflux condenser, magnetic stirrer, and filtration apparatus, are necessary.[6]

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Notes
3-Amino-2-methylphenol	C ₇ H ₉ NO	123.15	1.23 g (10 mmol)	Starting material
Acetic Anhydride	C ₄ H ₆ O ₃	102.09	3.1 mL (32 mmol)	Acetylating agent, used in excess
Pyridine	C ₅ H ₅ N	79.10	10 mL	Solvent and catalyst
Deionized Water	H ₂ O	18.02	~200 mL	For work-up and washing
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	~100 mL	Extraction solvent
Anhydrous MgSO ₄	MgSO ₄	120.37	As needed	Drying agent

Synthesis Procedure

- To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-methylphenol (1.23 g, 10 mmol).
- Add pyridine (10 mL) to the flask and stir until the starting material is fully dissolved.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add acetic anhydride (3.1 mL, 32 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
- Pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and water with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
- Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold deionized water (2 x 50 mL) to remove any remaining pyridine and acetic acid.
- The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure **3-Acetamido-2-methylphenyl Acetate** as a solid.

Characterization Workflow

The identity and purity of the synthesized **3-Acetamido-2-methylphenyl Acetate** are confirmed through a series of analytical techniques. The workflow involves determining the melting point of the purified solid and acquiring its spectroscopic data (¹H NMR, ¹³C NMR, and IR). This data is then analyzed to confirm that the molecular structure matches the target compound.

Characterization Data

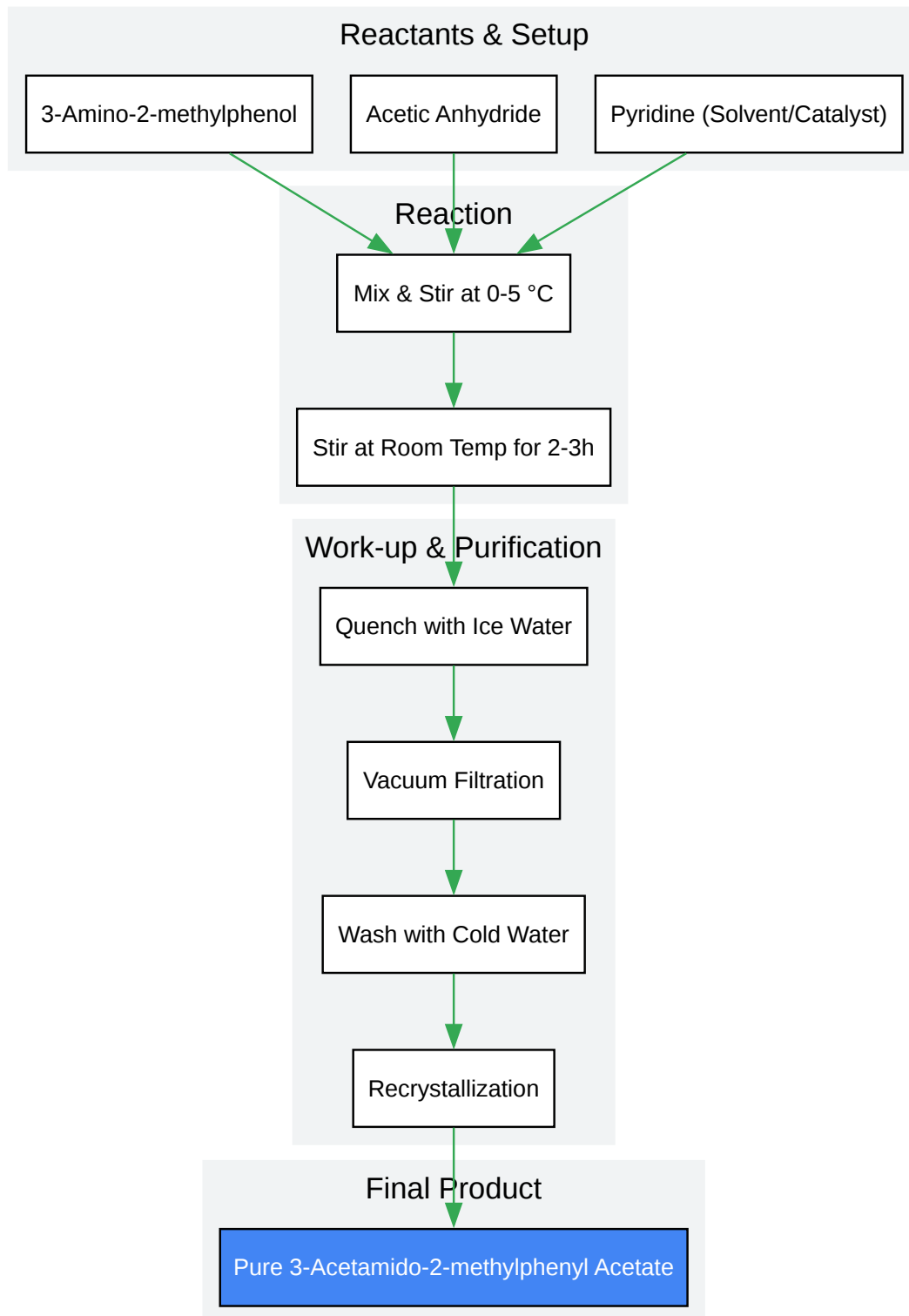
The following table summarizes the key physical and predicted spectroscopic data for **3-Acetamido-2-methylphenyl Acetate**. The spectroscopic data is estimated based on known values for structurally similar compounds, such as acetanilides and phenyl acetates.^{[7][8][9]}

Property	Value / Predicted Data
Physical Appearance	White to off-white solid
Molecular Formula	C ₁₁ H ₁₃ NO ₃
Molecular Weight	207.23 g/mol
Melting Point	Not available (requires experimental determination)
¹ H NMR (Predicted)	δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~7.5 (br s, 1H, N-H), ~2.2 (s, 3H, Ar-CH ₃), ~2.15 (s, 3H, N-C(O)CH ₃), ~2.1 (s, 3H, O-C(O)CH ₃)
¹³ C NMR (Predicted)	δ (ppm): ~169 (C=O, ester), ~168 (C=O, amide), ~149 (Ar-C-O), ~138 (Ar-C-N), ~130-120 (Ar-C), ~24 (N-C(O)CH ₃), ~21 (O-C(O)CH ₃), ~15 (Ar-CH ₃)
IR Spectroscopy (Predicted)	ν (cm ⁻¹): ~3300 (N-H stretch, amide), ~1760 (C=O stretch, ester), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1200 (C-O stretch, ester)

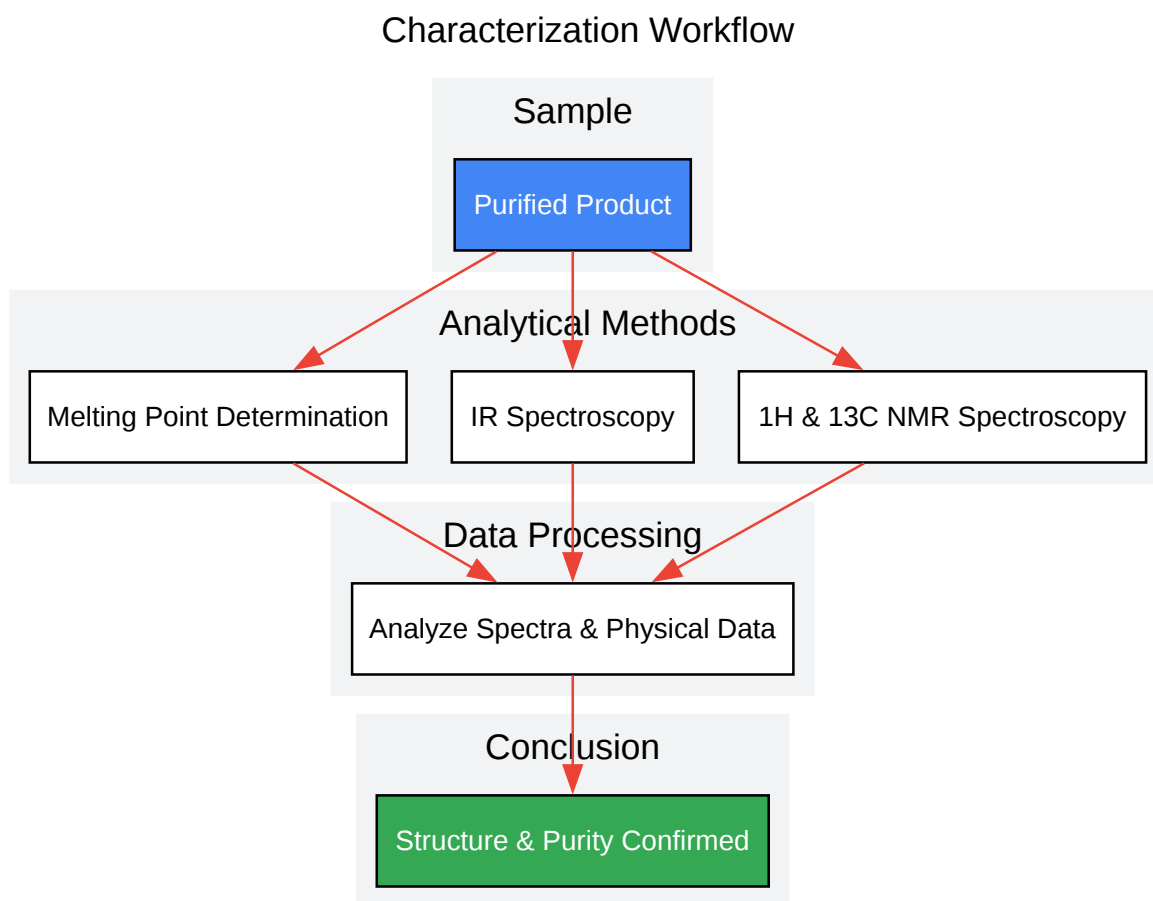
Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis Workflow for 3-Acetamido-2-methylphenyl Acetate

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Caption: Synthesis workflow diagram.



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Caption: Characterization workflow diagram.

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